

Application Note and Protocol: Solid-Phase Extraction of Atropine from Plasma Samples

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the solid-phase extraction (SPE) of atropine from plasma samples. Atropine is a tropane alkaloid with anticholinergic properties, and its accurate quantification in biological matrices like plasma is crucial for pharmacokinetic and toxicological studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and sample cleanup, making it ideal for sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS). The following protocol is based on a validated method using a weak cation exchange sorbent.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described solid-phase extraction method when coupled with LC-MS/MS for the analysis of atropine in plasma.



Parameter	Value	Reference
Extraction Recovery	> 90%	[1]
Lower Limit of Quantification (LLOQ)	1.0 ng/mL	[1]
Upper Limit of Quantification (ULOQ)	1000 ng/mL	[1]
Intra-day Precision (RSD)	< 9.0%	[1]
Inter-day Precision (RSD)	< 8.0%	[1]
Intra-day Accuracy	87% to 110%	[1]
Inter-day Accuracy	87% to 110%	[1]

Experimental Protocol: Solid-Phase Extraction of Atropine

This protocol details the materials and steps for the extraction of atropine from plasma samples using Oasis WCX (Weak Cation Exchange) SPE cartridges.

Materials:

- SPE Cartridges: Oasis WCX 1 cc/30 mg cartridges
- Plasma Sample: 10 μL (or other validated volume)
- Internal Standard (IS) Solution: Atropine-d5 (or other suitable IS) in a suitable buffer (e.g., 25 mM formate buffer).[1]
- · Reagents:
 - Acetonitrile (ACN)
 - Purified Water (e.g., Milli-Q or equivalent)
 - Ammonium Formate Buffer (25 mM)



- Formic Acid (FA)
- Equipment:
 - o Positive pressure manifold or vacuum manifold for SPE
 - Pipettes and tips
 - Collection tubes (e.g., 5 mL polypropylene tubes)
 - Vortex mixer
 - Centrifuge (if sample pre-treatment requires it)

Protocol Steps:

- Sample Pre-treatment:
 - To a 10 μL plasma sample, add 290 μL of the internal standard solution.
 - Vortex the mixture to ensure homogeneity.
- SPE Cartridge Conditioning:
 - Place the Oasis WCX cartridges on the SPE manifold.
 - Condition the cartridges by passing 1 mL of acetonitrile through the sorbent.[1]
 - Equilibrate the cartridges by passing 1 mL of purified water.[1] Do not allow the sorbent to dry out after this step.
- Sample Loading:
 - Load the entire pre-treated plasma sample mixture onto the conditioned SPE cartridge.[1]
 - Apply gentle positive pressure or vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 drops per second).
- Washing:



- Wash the cartridge with 1 mL of 25 mM ammonium formate buffer to remove polar interferences.[1]
- Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.[1]
- Dry the cartridge bed thoroughly under vacuum or positive pressure for a few minutes to remove any residual wash solvents.

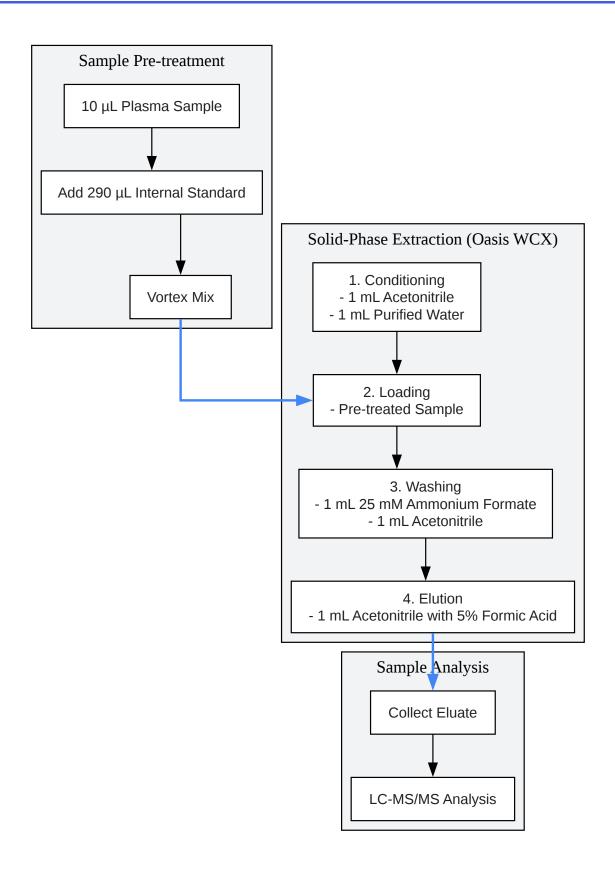
Elution:

- Place clean collection tubes in the manifold.
- Elute the atropine and internal standard from the cartridge by adding 1 mL of acetonitrile containing 5% formic acid.[1]
- Collect the entire eluate.
- · Post-Elution Processing:
 - The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase used for LC-MS analysis. This step can help to concentrate the sample and improve sensitivity.
 - The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Diagram of the Solid-Phase Extraction Workflow:





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Caption: Workflow for atropine extraction from plasma using SPE.



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References

- 1. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies PMC [pmc.ncbi.nlm.nih.gov]
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